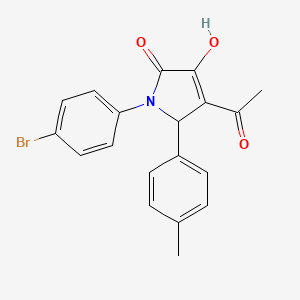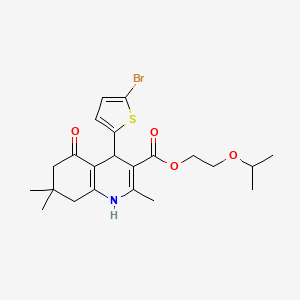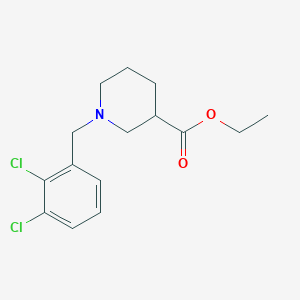![molecular formula C27H24N2 B4920161 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine](/img/structure/B4920161.png)
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine, also known as PMP, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PMP has been synthesized using various methods and has been extensively studied for its potential applications in biological and medical fields.
科学的研究の応用
3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential applications in biological and medical fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of various biological molecules. This compound has been shown to selectively bind to DNA and RNA, making it a valuable tool for the detection and imaging of nucleic acids. This compound has also been used as a probe for the detection of metal ions and proteins.
作用機序
The mechanism of action of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine is not fully understood. However, studies have shown that this compound binds to DNA and RNA through intercalation, which is a process in which the molecule inserts itself between the base pairs of the nucleic acid. This binding causes a change in the fluorescence properties of this compound, allowing for the detection and imaging of the nucleic acid.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, studies have shown that this compound can affect the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription.
実験室実験の利点と制限
One of the main advantages of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine is its high selectivity for nucleic acids, making it a valuable tool for the detection and imaging of DNA and RNA. This compound also has a high quantum yield, which allows for sensitive detection of biological molecules. However, this compound has some limitations, including its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for the use of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine in scientific research. One area of interest is the development of this compound-based biosensors for the detection of disease biomarkers. Another area of research is the use of this compound as a tool for the study of DNA and RNA structure and function. Additionally, the development of new synthesis methods for this compound could lead to improved purity and yield, making it more readily available for scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications in biological and medical fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields of science.
合成法
The synthesis of 3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine can be achieved through various methods. One of the most commonly used methods involves the reaction of 1-pyrenylmethyl chloride with 2-piperidinylpyridine in the presence of a base. This method yields this compound with high purity and yield. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
特性
IUPAC Name |
3-[1-(pyren-1-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-2-16-29(25(8-1)22-7-4-15-28-17-22)18-23-12-11-21-10-9-19-5-3-6-20-13-14-24(23)27(21)26(19)20/h3-7,9-15,17,25H,1-2,8,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFEWYCVPWPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)
![N-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B4920104.png)
![5-{[4-bromo-5-(1-pyrrolidinyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4920110.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4920111.png)

![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
![2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4920129.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4920159.png)
![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4920167.png)
![{5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4920172.png)

![N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4920185.png)
